molecular formula C12H20F3N3O B2845326 1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 1645409-56-8

1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No. B2845326
CAS RN: 1645409-56-8
M. Wt: 279.307
InChI Key: MVGDTIJOSCJOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

Research on urea derivatives, including compounds structurally related to "1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea," has focused on their potential as inhibitors of soluble epoxide hydrolase (sEH). Such compounds have been synthesized and evaluated for their efficacy in reducing inflammatory pain. For instance, specific urea inhibitors demonstrated a significant increase in potency and pharmacokinetic parameters over previous inhibitors, indicating their potential for therapeutic applications in inflammation and pain management (Rose et al., 2010).

Antiacetylcholinesterase Activity

Another area of interest is the antiacetylcholinesterase activity of related urea compounds. These studies aim to optimize structural components of the molecules to enhance their inhibitory effects on acetylcholinesterase, an enzyme involved in neurodegenerative diseases. Such research contributes to the development of potential treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Synthesis and Characterization

The synthesis and structural characterization of urea derivatives, including methods for protecting carbonyl groups and exploring steric effects on chemical reactivity, have been extensively studied. These investigations provide insights into more efficient synthetic routes and the functionalization of urea compounds for various pharmacological and material science applications (Hassel & Seebach, 1978).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of potent sEH inhibitors, such as TPPU, a compound related to "1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea," have been studied to understand their biological transformations and effects on safety and efficacy. Identifying metabolites and assessing their activity contributes to the development of more effective and safer therapeutic agents (Wan et al., 2019).

Antimicrobial Activity

Urea derivatives have also been explored for their antimicrobial properties. The synthesis of novel compounds and evaluation of their activity against various bacterial and fungal strains highlight the potential of these molecules in addressing resistance and developing new antimicrobial agents (Ashok et al., 2014).

properties

IUPAC Name

1-prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3N3O/c1-2-5-16-11(19)17-8-10-3-6-18(7-4-10)9-12(13,14)15/h2,10H,1,3-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGDTIJOSCJOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.